Thiourea, N,N'-bis[(4-methoxyphenyl)methyl]-
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Overview
Description
Thiourea, N,N’-bis[(4-methoxyphenyl)methyl]- is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are characterized by the presence of a thiocarbonyl group (C=S) and are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a thiourea core with two 4-methoxyphenylmethyl groups attached to the nitrogen atoms, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N,N’-bis[(4-methoxyphenyl)methyl]- typically involves the reaction of 4-methoxybenzylamine with thiophosgene or carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with another equivalent of 4-methoxybenzylamine to yield the desired thiourea derivative. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Thiourea, N,N’-bis[(4-methoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of thiourea, N,N’-bis[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved often include the disruption of cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure and similar reactivity.
N,N’-bis(4-methoxyphenyl)thiourea: A derivative with two 4-methoxyphenyl groups attached to the nitrogen atoms.
N,N’-bis(4-ethoxyphenyl)thiourea: A similar compound with ethoxy groups instead of methoxy groups.
Uniqueness
Thiourea, N,N’-bis[(4-methoxyphenyl)methyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methoxyphenylmethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-20-15-7-3-13(4-8-15)11-18-17(22)19-12-14-5-9-16(21-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPFOZAPNAKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356818 |
Source
|
Record name | Thiourea, N,N'-bis[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22313-70-8 |
Source
|
Record name | Thiourea, N,N'-bis[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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